1-(2,5-Dihydroxyphenyl)prop-2-en-1-one
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Overview
Description
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one is a chemical compound known for its diverse applications in scientific research and industry. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dihydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Saturated ketones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activities of 1-(2,5-Dihydroxyphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(2,3-Dihydroxyphenyl)prop-2-en-1-one: Similar structure but with different hydroxyl group positions, leading to variations in biological activity.
1-(2,4-Dihydroxyphenyl)prop-2-en-1-one: Another isomer with distinct properties and applications.
1-(2,6-Dihydroxyphenyl)prop-2-en-1-one: Differently substituted chalcone with unique chemical and biological characteristics
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Additionally, its promising biological activities make it a subject of interest for medicinal and biological studies.
Properties
Molecular Formula |
C9H8O3 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H8O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,10,12H,1H2 |
InChI Key |
DNNFRFYBINQALK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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